molecular formula C12H13BrF3NO3S B8202695 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine

Cat. No.: B8202695
M. Wt: 388.20 g/mol
InChI Key: JJYVZANEVBSQTG-UHFFFAOYSA-N
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Description

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine is a chemical compound with a complex structure that includes a bromine atom, a trifluoromethoxy group, and a sulfonylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with piperidine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group and sulfonylpiperidine moiety may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethoxy)phenylmethanol
  • 1-Bromo-4-(trifluoromethoxy)benzene

Uniqueness

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}piperidine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethoxy group and the sulfonylpiperidine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO3S/c13-9-4-5-11(10(8-9)20-12(14,15)16)21(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVZANEVBSQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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